molecular formula C11H9FN2 B2847562 2-(4-Fluorophenyl)pyridin-3-amine CAS No. 886507-65-9

2-(4-Fluorophenyl)pyridin-3-amine

Cat. No.: B2847562
CAS No.: 886507-65-9
M. Wt: 188.205
InChI Key: DTAWGIIBBLDQEP-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H9FN2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation has been used in the formal total synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a fluorophenyl group . The InChI code for this compound is 1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 188.2 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Organocatalysis

A study by Sparr, Schweizer, Senn, and Gilmour highlights the use of a fluorine-containing organocatalyst derived from 2-(4-Fluorophenyl)pyridin-3-amine. The fluorine atom's presence is suggested to induce a gauche conformation in iminium intermediates, enhancing asymmetric induction in organocatalytic reactions. This concept could potentially revolutionize catalyst design and solve challenges in organocatalysis, demonstrating the versatility of fluorine in modifying molecular properties for specific catalytic processes (Sparr et al., 2009).

Fluorescent Sensing

Yang, Qin, Lam, Chen, Sung, Williams, and Tang developed a heteroatom-containing organic fluorophore, showcasing the effect of intramolecular charge transfer (ICT) due to donor–acceptor interaction between its carbazole and pyridine units. This compound exhibits aggregation-induced emission (AIE) and can function as a fluorescent pH sensor, demonstrating the potential of this compound derivatives in chemical sensing applications (Yang et al., 2013).

Chemical Synthesis

Saitton, Kihlberg, and Luthman explored the synthesis of 2,3,4-substituted pyridine derivatives using this compound as a scaffold for developing peptidomimetics. Their approach involved a halogen-dance reaction and highlighted the compound's utility as a versatile intermediate in the synthesis of complex organic molecules, underscoring its significance in medicinal chemistry and drug development (Saitton et al., 2004).

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. Protective gloves, clothing, and eye protection should be worn when handling these compounds . They should not be ingested, inhaled, or come into contact with skin .

Future Directions

The future directions for “2-(4-Fluorophenyl)pyridin-3-amine” could involve further exploration of its potential biological activities. There is a growing interest in the development of novel heterocyclic compounds with potential biological activities .

Relevant Papers Several papers have been published on similar compounds, discussing their synthesis, anti-inflammatory activities, and structure–activity relationships . These papers provide valuable insights into the potential applications and mechanisms of action of these compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAWGIIBBLDQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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